REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].Br[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20]>[N+](C1C=CC=CC=1)([O-])=O.[Cu]>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
copper
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 180° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
the extract dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the solid recrystallised several times from methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |